2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is a complex organic compound with the molecular formula and a molecular weight of 192.17 g/mol. This compound is classified under the category of benzimidazoles, which are heterocyclic aromatic compounds known for their diverse biological activities and applications in pharmaceuticals and agrochemicals . The compound features a benzodiazole ring fused with an acetic acid moiety, contributing to its unique chemical properties.
The synthesis of 2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid can be achieved through various methodologies, often involving multi-step organic reactions. One common approach includes:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the progress of the reaction and confirm product identity.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are often facilitated by catalysts or specific reagents to enhance yield and selectivity. Reaction conditions such as temperature and solvent choice are critical for optimizing outcomes.
The mechanism of action for 2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is primarily linked to its interaction with biological targets. It is believed to exert effects through:
Research into its pharmacodynamics is ongoing, with studies focusing on its efficacy and safety profile in various biological contexts.
The physical properties of 2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid include:
Chemical properties include:
Relevant analyses such as thermal stability tests and solubility profiling are essential for understanding behavior under different conditions .
The applications of 2-(2-oxo-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid span several fields:
The target compound belongs to the 1,3-benzodiazol-2-one subclass, characterized by a carbonyl group at the 2-position. This lactam group introduces tautomeric dynamics, allowing resonance between keto and enol forms, which influences hydrogen-bonding capabilities. The N1 and N3 positions are asymmetric: N1 is part of the acetic acid linker, while N3 carries the propyl chain. This asymmetry distinguishes it from simpler N-alkylated benzimidazoles, as the 2-oxo group reduces basicity and enhances metabolic stability. Key structural analogues include:
Synthesis Pathways
Synthetic routes typically exploit cyclization of o-phenylenediamine precursors:
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Condensation | o-Phenylenediamine + R-NCO, Δ | 60–85 | Atom-economical, one-pot |
Ullmann Coupling | CuI, phenanthroline, K₂CO₃, DMF, 110°C | 45–75 | Tolerates diverse electrophiles |
Electrophilic Alkylation | Alkyl halide, NaH, DMF, 0°C to rt | 50–70 | Rapid for N1-selective functionalization |
The n-propyl chain at N3 is a critical determinant of bioactivity. Its three-carbon length optimizes lipophilicity (logP contribution ≈ +1.2), enhancing membrane permeability without compromising solubility. Compared to methyl (too polar) or phenyl (too bulky), propyl balances steric tolerance and hydrophobicity, enabling optimal insertion into protein subpockets. This is evidenced in structure-activity relationship (SAR) studies:
Functionalization at N1 with an acetic acid group converts the benzimidazolone core into a versatile bioisostere of endogenous carboxylate-bearing metabolites (e.g., GABA, glutamate). The acetic acid moiety confers three key pharmacological advantages:
Target Engagement in Disease Models
Anti-Aggregation Activity: Analogous to thioflavin’s benzothiazole, the planar core + carboxylate may disrupt β-sheet stacking in amyloid-β fibrils, though empirical validation is pending [1] [7].
Table 3: Bioactivity of Acetic Acid-Functionalized Heterocycles
Compound | Target Protein | Reported Activity | Role of Acetic Acid Moiety |
---|---|---|---|
Target Compound | GABAA, AChE | In silico IC50 < 10 μM | H-bonding, solubility enhancement |
Pramipexole-COOH analogues | Dopamine D3 receptor | Ki = 2.3 nM | Salt bridge to Asp110 |
Riluzole derivatives | Glutamate transporters | EC50 = 8.5 μM | Allosteric site coordination |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: